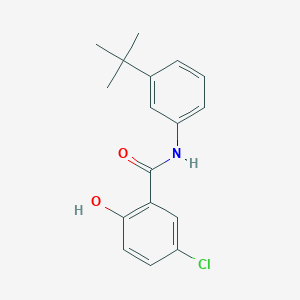

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide

Overview

Description

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide: is an organic compound that features a tert-butyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide typically involves the following steps:

Formation of 3-tert-butylphenylamine: This can be achieved by the reduction of 3-tert-butyl nitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation Reaction: The 3-tert-butylphenylamine is then reacted with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.

Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Used in the development of new pharmaceuticals and drug delivery systems.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and hydroxy groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

N-(3-tert-butylphenyl)-2-hydroxybenzamide: Similar structure but lacks the chloro substituent.

N-(3-tert-butylphenyl)-5-chloro-2-methoxybenzamide: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness:

- The presence of both chloro and hydroxy groups in N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide provides unique chemical reactivity and biological activity.

- The tert-butyl group offers steric hindrance, which can influence the compound’s interaction with molecular targets and its overall stability.

Biological Activity

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a tert-butyl group, a chloro group at the 5-position, and a hydroxy group at the 2-position. The molecular formula is , with a molecular weight of approximately 281.76 g/mol. The structural characteristics contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding and inhibiting catalytic activity. The presence of the chloro and hydroxy groups enhances its binding affinity towards certain targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound exhibits moderate enzyme inhibition. Its structural similarity to known bioactive compounds suggests potential applications in developing therapeutic agents targeting various biological pathways.

Antimicrobial Properties

Preliminary studies have shown that this compound may possess antimicrobial properties against various pathogens. Its effectiveness in inhibiting microbial growth highlights its potential as a lead compound in antimicrobial drug development.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research has indicated that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may warrant further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₁₅H₁₈ClNO₂ | Moderate enzyme inhibition | Contains tert-butyl, chloro, and hydroxy groups |

| N-(3-tert-butylphenyl)-2-hydroxybenzamide | C₁₅H₁₈N₂O₂ | Antimicrobial properties | Lacks chloro substituent |

| N-(3-benzylphenyl)-5-chloro-2-hydroxybenzamide | C₁₅H₁₈ClNO₂ | Anticancer activity | Benzyl substitution alters sterics |

Case Studies and Research Findings

- Toxoplasma gondii Inhibition : A study on salicylanilide inhibitors highlighted that compounds structurally related to this compound showed efficacy against Toxoplasma gondii, indicating potential antiparasitic applications .

- Antimicrobial Efficacy : Another investigation found that derivatives of similar benzamide structures exhibited notable antimicrobial effects against various strains of bacteria and fungi, suggesting that this compound could be effective in treating infections.

- Cytotoxicity in Cancer Cells : Preliminary data from cell line studies indicated that this compound could induce apoptosis in cancer cells, supporting its potential role as an anticancer agent.

Properties

IUPAC Name |

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-17(2,3)11-5-4-6-13(9-11)19-16(21)14-10-12(18)7-8-15(14)20/h4-10,20H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRLJIKXNXQBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728170 | |

| Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634186-63-3 | |

| Record name | N-(3-tert-Butylphenyl)-5-chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.